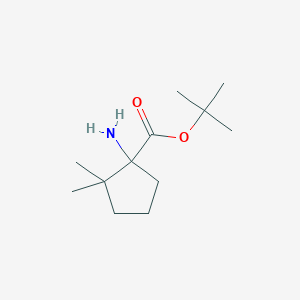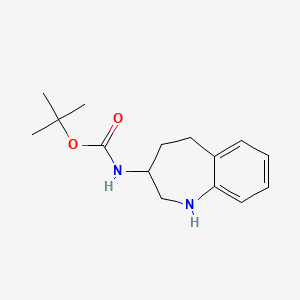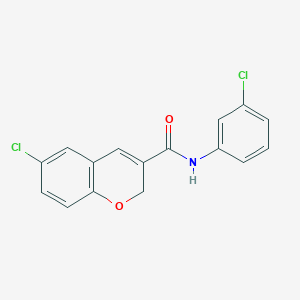
2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene” belong to a class of organic compounds known as halogenated benzenes. They contain a benzene substituted at one or more positions by a halogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves halogenation, a chemical reaction that incorporates a halogen atom into a molecule . The specifics of the synthesis would depend on the exact compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound like this would include a benzene ring (a hexagonal ring of carbon atoms) with various substituents attached, including a bromomethyl group, a difluoromethoxy group, and a fluorine atom .Chemical Reactions Analysis
The chemical reactions involving halogenated benzenes can be quite diverse, depending on the other functional groups present in the molecule. They might undergo nucleophilic aromatic substitution reactions or be involved in the formation of Grignard reagents .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility would depend on the exact structure of the compound .Aplicaciones Científicas De Investigación
Organometallic Chemistry and Catalysis
Fluorobenzenes like 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents influence the compound's ability to donate π-electron density to metal centers, making them weakly binding ligands or non-coordinating solvents. This property facilitates their use in well-defined complexes and catalytic applications, including C-H and C-F bond activation reactions, which are crucial for organic synthesis advancements (Pike, Crimmin, & Chaplin, 2017).
Synthesis and Chemical Reactions
Compounds like 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene serve as key intermediates in synthesizing complex molecules. For example, improved synthesis techniques have been developed for derivatives of fluorobenzenes, highlighting their role in creating pharmaceuticals and agrochemicals. The synthesis processes often involve steps like nitration, reduction, diazotization, and bromination, underscoring the compound's versatility in organic chemistry (Song Yan-min, 2007).
Photoredox Catalysis
The development of new protocols for tri- and difluoromethylation of various molecular skeletons is a vital area of study. Compounds containing fluorobenzenes are explored for their potential in photoredox catalysis, a promising strategy for radical reactions through visible-light-induced single-electron-transfer processes. This research highlights the significance of designing reaction systems that facilitate efficient and selective radical fluoromethylation, a technique beneficial for synthesizing organofluorine compounds with high pharmaceutical and agrochemical relevance (Koike & Akita, 2016).
Fluorination Techniques
Direct fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene exemplifies the utility of fluorobenzenes in introducing fluorine atoms into organic molecules. This method represents a simple, practical approach to achieving fluorinated products, pivotal in enhancing the properties of pharmaceuticals and other functional materials (Kitamura et al., 2011).
Lithium-Ion Batteries
The compound 4-bromo-2-fluoromethoxybenzene, similar in structure to 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene, has been studied as a bi-functional electrolyte additive for lithium-ion batteries. It demonstrates the ability to form a polymer film upon electrochemical polymerization, preventing voltage rise when overcharging and enhancing thermal stability, which is crucial for the safety and efficiency of lithium-ion batteries (Zhang Qian-y, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-3-6(10)1-2-7(5)13-8(11)12/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFSTIBHUHKZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene | |
CAS RN |
1261840-23-6 |
Source


|
| Record name | 2-(bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2923918.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2923919.png)
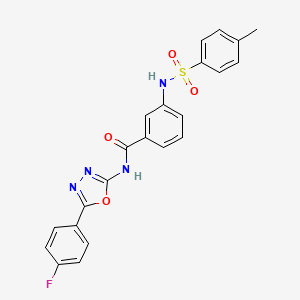


![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2923928.png)
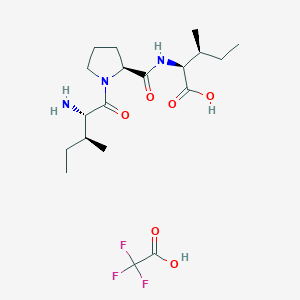
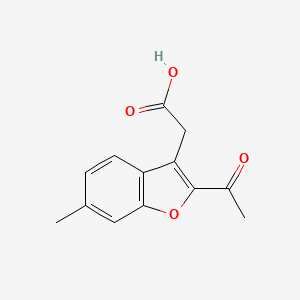
![4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde](/img/structure/B2923933.png)
![N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2923935.png)
![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
